1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one

Description

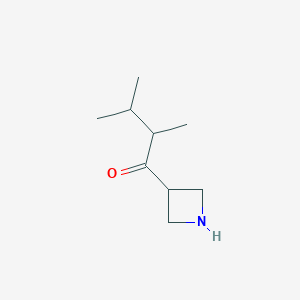

1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one is a ketone derivative featuring an azetidine (four-membered nitrogen-containing heterocycle) substituent at the carbonyl position. Based on similar compounds (e.g., 1-(Azetidin-3-yl)-3-methylbutan-1-one), it likely has a molecular formula approximating C₉H₁₇NO (assuming the dimethyl substitution at the 2,3-positions of the butanone backbone) and a molecular weight of ~155 g/mol . Azetidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and bioactivity, particularly in kinase inhibitors and anticancer agents .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2,3-dimethylbutan-1-one |

InChI |

InChI=1S/C9H17NO/c1-6(2)7(3)9(11)8-4-10-5-8/h6-8,10H,4-5H2,1-3H3 |

InChI Key |

AKYGYAZPMMPAEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often employ green and cost-effective synthetic routes to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex molecules and heterocyclic compounds.

Biology: Azetidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . These interactions can lead to various biological effects, such as reduced inflammation or altered neurotransmission.

Comparison with Similar Compounds

1-(Azetidin-3-yl)-3-methylbutan-1-one

- Molecular Formula: C₈H₁₅NO

- Molecular Weight : 141.21 g/mol

- Key Features: Lacks the 2,3-dimethyl substitution present in the target compound.

- Applications : Used as a precursor in synthesizing more complex azetidine-containing molecules, such as kinase inhibitors (e.g., baricitinib derivatives) .

- Limitations: No safety or stability data are available in the evidence, limiting direct comparisons .

1-(4-(Azetidin-3-yl)piperazin-1-yl)-2,3-dimethylbutan-1-one

- Molecular Formula : Likely C₁₃H₂₃N₃O (estimated from ).

- The 2,3-dimethyl substitution on the butanone may enhance lipophilicity compared to simpler analogs.

- Applications : Piperazine-azetidine hybrids are common in drug discovery for optimizing pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Key Features: Replaces the azetidine group with a hydroxyphenyl ring, altering electronic properties (e.g., increased acidity due to phenolic -OH). This structural shift favors applications in materials science and agrochemicals over bioactivity .

Comparative Data Table

Research Findings and Trends

- Azetidine Derivatives: The azetidine ring’s small size and rigidity improve binding affinity in enzyme pockets, as seen in baricitinib (a JAK inhibitor) . Dimethyl substitutions (e.g., 2,3-dimethylbutanone) likely enhance metabolic stability by reducing oxidative degradation .

- Piperazine Hybrids : The addition of piperazine in ’s compound suggests improved solubility and bioavailability, critical for oral drug formulations .

- Safety Gaps: No GHS data or toxicity profiles are available for this compound in the evidence, highlighting the need for further studies .

Biological Activity

1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and supporting research findings.

Chemical Structure and Properties

The compound features an azetidine ring and a ketone functional group, which are critical for its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to selectively inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. This inhibition can lead to potential therapeutic effects in conditions like obesity and metabolic syndrome .

- Neuroprotective Effects : Preliminary studies suggest that the compound may stabilize microtubules, which can be beneficial in neurodegenerative diseases by preventing tau pathology and enhancing neuronal survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzymatic Inhibition | Inhibition of 11β-HSD1 | |

| Neuroprotection | Stabilization of microtubules | |

| Cytotoxicity | Reduced cell viability in certain cancer cell lines |

Study 1: Inhibition of 11β-HSD1

In a controlled study, various concentrations of this compound were administered to cell cultures expressing 11β-HSD1. The results indicated a dose-dependent inhibition with an IC50 value indicating significant potency at low concentrations. This suggests its potential use in treating metabolic disorders related to glucocorticoid excess .

Study 2: Neuroprotective Properties

In transgenic mouse models exhibiting tauopathy, treatment with the compound led to a significant reduction in tau aggregation and improved cognitive function compared to untreated controls. The compound's ability to stabilize microtubules was linked to its neuroprotective effects .

Discussion

The biological activity of this compound demonstrates promising therapeutic potential. Its selective inhibition of key enzymes involved in metabolic pathways and its neuroprotective properties position it as a candidate for further development in pharmacology.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.